Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate
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Overview
Description
Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate: is an organic compound with the molecular formula C₈H₁₂O₄ It is a cyclobutane derivative featuring an acetyl group, a hydroxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with acetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including the use of high-purity reagents, advanced catalysts, and efficient separation techniques to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate.
Reduction: Methyl 1-(1-hydroxyethyl)-3-hydroxycyclobutane-1-carboxylate.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and acetyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
- Methyl 1-acetyl-1H-pyrrole-3-carboxylate
- Methyl 1-hydroxycyclobutane-1-carboxylate
- Methyl 1-acetyl-3-oxocyclobutane-1-carboxylate
Comparison: Methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of both an acetyl and a hydroxy group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, Methyl 1-acetyl-1H-pyrrole-3-carboxylate contains a pyrrole ring instead of a cyclobutane ring, leading to different reactivity and applications.
Properties
IUPAC Name |
methyl 1-acetyl-3-hydroxycyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-5(9)8(7(11)12-2)3-6(10)4-8/h6,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXNEPXTBYLGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C1)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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